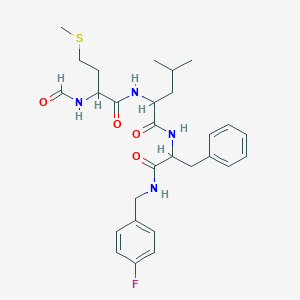

N-Formyl-Met-Leu-Phe-p-fluorobenzylamide

Description

Historical Context and Discovery of N-Formyl Peptides as Leukocyte Chemoattractants

The journey into the world of N-formyl peptides began with the observation that bacteria release substances that are powerfully attractive to leukocytes, the white blood cells of the immune system. In the 1970s, landmark research demonstrated that N-formylated peptides, which are common products of bacterial protein synthesis, were potent chemoattractants for phagocytic leukocytes such as neutrophils and macrophages. nih.govwikipedia.org It was discovered that proteins synthesized by bacteria are initiated with an N-formylmethionine residue, a feature largely absent in their eukaryotic counterparts. wikipedia.orgnih.gov This distinction forms a fundamental basis for the innate immune system to recognize invading pathogens. wikipedia.org

Early studies showed that simple synthetic peptides, such as N-formylmethionyl-leucyl-phenylalanine (fMLP or fMLF), could mimic the chemotactic activity of bacterial filtrates, inducing directed migration of neutrophils. wikipedia.orgnih.gov These N-formylated tripeptides were found to be potent chemoattractants, while their non-formylated counterparts were inactive, highlighting the critical role of the N-formyl group in initiating the immune response. nih.gov This discovery not only provided a molecular explanation for a key aspect of inflammation but also furnished researchers with a defined chemical tool, fMLP, which would become the prototypical N-formyl peptide for studying leukocyte biology. wikipedia.orgnih.gov

The Significance of Formyl Peptide Receptors (FPRs) in Innate Immunity Research

The potent biological effects of N-formyl peptides led to the search for their cellular receptors. This culminated in the identification and cloning of a family of G protein-coupled receptors (GPCRs) known as the Formyl Peptide Receptors (FPRs). wikipedia.org In humans, this family primarily includes FPR1, FPR2, and FPR3, which are expressed on various immune cells, particularly neutrophils. wikipedia.orgabcam.com These receptors function as pattern recognition receptors (PRRs), a cornerstone of the innate immune system, by detecting specific molecular signatures of pathogens and cellular damage. abcam.com

FPRs are not only activated by bacterial-derived N-formyl peptides, considered pathogen-associated molecular patterns (PAMPs), but also by formylated peptides released from the mitochondria of damaged host cells, which act as damage-associated molecular patterns (DAMPs). nih.govnih.gov This dual recognition allows the immune system to respond to both infectious and sterile injury. nih.govnih.gov Upon ligand binding, FPRs trigger a cascade of intracellular signaling events, leading to a variety of cellular responses crucial for host defense. These include chemotaxis (directed cell migration), degranulation (release of antimicrobial enzymes), and the production of reactive oxygen species (the "respiratory burst") to kill pathogens. nih.govmedchemexpress.com The study of FPRs has thus become central to understanding the mechanisms of innate immunity, inflammation, and the resolution of inflammation. nih.gov

Development and Application of Synthetic Formyl Peptide Derivatives as Research Tools

The discovery of fMLP as a potent FPR agonist spurred the synthesis of a vast number of its analogs. nih.govnih.gov These synthetic derivatives have been instrumental in probing the structure-activity relationships of the ligand-receptor interaction and in developing more specialized research tools. nih.govnih.gov By systematically modifying the peptide backbone, the amino acid side chains, and the N- and C-termini, researchers have been able to map the specific features of the peptide required for receptor binding and activation. nih.gov

These studies have revealed that modifications can dramatically alter a ligand's affinity and efficacy, sometimes leading to compounds with different functional profiles. For example, some analogs act as antagonists, binding to the receptor without triggering a response and thereby blocking the effects of agonists. tocris.com Others exhibit biased agonism, preferentially activating certain downstream signaling pathways over others. The development of these synthetic derivatives has provided a sophisticated toolkit for:

Characterizing the binding pockets of different FPR isoforms. nih.gov

Differentiating the functions of FPR1, FPR2, and FPR3.

Developing selective agonists and antagonists to study the physiological role of each receptor subtype in health and disease. nih.gov

Creating probes, for instance by incorporating fluorescent or radioactive labels, to visualize and track receptors in living cells and tissues.

The N-Formyl-Met-Leu-Phe-p-fluorobenzylamide Derivative as a Specialized Research Probe

This compound is a synthetic derivative of the classical chemoattractant fMLP. While detailed research findings specifically characterizing this particular molecule are not widely available in public literature, its structure suggests its role as a specialized probe in FPR research. The modification at the C-terminus, replacing the carboxyl group of phenylalanine with a p-fluorobenzylamide, is a strategic chemical alteration.

The C-terminal amidation of peptides is a common strategy used to increase stability against degradation by cellular carboxypeptidases and can enhance biological activity by mimicking the native state of many bioactive peptides. researchgate.net The addition of a benzyl (B1604629) group can further modify the compound's interaction with the receptor, and the inclusion of a fluorine atom is a well-established technique in medicinal chemistry. Fluorine's high electronegativity and small size can alter the electronic properties of the molecule, influence binding affinity, and potentially enhance metabolic stability. The para-positioning of the fluorine on the benzyl ring is a specific choice that affects the molecule's conformation and electronic distribution.

Research into related C-terminally modified fMLP analogs, such as those with other substitutions on the phenylalanine aromatic ring, has shown that such changes can significantly impact biological activity, including chemotaxis and superoxide (B77818) production. nih.gov For instance, the introduction of a fluorine atom at the para position of the phenylalanine in For-Met-Leu-Phe-OMe was found to result in a compound with significant chemotactic antagonism. nih.gov Therefore, it is plausible that this compound was designed to be a more stable and potent, or perhaps a more selective, tool for studying FPRs compared to the parent fMLP molecule. Its primary application is likely as a research chemical to investigate FPR structure, function, and signaling pathways with potentially modified pharmacological properties.

Research Findings on fMLP and Related Analogs

The following tables summarize key findings from research on fMLP and its derivatives, illustrating how structural modifications influence their biological activity.

Table 1: Biological Activity of fMLP

| Biological Response | Effective Concentration Range | Cell Type | Reference |

| Chemotaxis | 10⁻⁸ - 10⁻¹¹ M | Human Neutrophils | nih.gov |

| Superoxide Anion Production | Micromolar (µM) | Human Neutrophils | nih.gov |

| Lysosomal Enzyme Release | Micromolar (µM) | Human Neutrophils | nih.gov |

| Calcium Mobilization | Nanomolar (nM) to Micromolar (µM) | Human Phagocytes | sigmaaldrich.com |

Table 2: Comparative Activity of para-Substituted fMLP-OMe Analogs

This table presents data on analogs where the C-terminal Phenylalanine (Phe) is modified at the 4-position (para-position) of its aromatic ring. The data illustrates how substitutions at this position can modulate biological responses compared to the parent compound, fMLP-OMe.

| Compound | Chemotaxis (EC₅₀, nM) | Superoxide Production (% of fMLP-OMe) | Reference |

| For-Met-Leu-Phe-OMe (fMLP-OMe) | 1.1 ± 0.2 | 100% | nih.gov |

| For-Met-Leu-Phe(4-F)-OMe | 10.5 ± 1.5 | 85% | nih.gov |

| For-Met-Leu-Phe(4-CH₃)-OMe | 1.8 ± 0.3 | 110% | nih.gov |

| For-Met-Leu-Phe(4-C(CH₃)₃)-OMe | 2.5 ± 0.4 | 120% | nih.gov |

EC₅₀ represents the concentration required to elicit 50% of the maximal response. Data for superoxide production is shown as a percentage of the maximal response induced by the standard fMLP-OMe peptide at a high concentration.

Structure

2D Structure

Properties

CAS No. |

108321-41-1 |

|---|---|

Molecular Formula |

C28H37FN4O4S |

Molecular Weight |

544.7 g/mol |

IUPAC Name |

N-[1-[(4-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide |

InChI |

InChI=1S/C28H37FN4O4S/c1-19(2)15-24(32-27(36)23(31-18-34)13-14-38-3)28(37)33-25(16-20-7-5-4-6-8-20)26(35)30-17-21-9-11-22(29)12-10-21/h4-12,18-19,23-25H,13-17H2,1-3H3,(H,30,35)(H,31,34)(H,32,36)(H,33,37) |

InChI Key |

ABCCPEXHAJFNOT-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(CCSC)NC=O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC=C(C=C2)F)NC(=O)C(CCSC)NC=O |

sequence |

MLF |

Synonyms |

N-FORMYL-MET-LEU-PHE P-FLUOROBENZYLAMIDE |

Origin of Product |

United States |

Synthetic Strategies and Derivatization for N Formyl Met Leu Phe P Fluorobenzylamide in Research Applications

Methodologies for Peptide Synthesis of Core N-Formyl-Met-Leu-Phe Sequences

The synthesis of the core N-Formyl-Met-Leu-Phe peptide sequence can be achieved through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. Each approach offers distinct advantages and is chosen based on the desired scale, purity requirements, and available resources.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the most common and efficient method for synthesizing peptides like the Met-Leu-Phe sequence. beilstein-journals.org This technique involves covalently attaching the C-terminal amino acid (Phenylalanine) to an insoluble polymer resin and sequentially adding the subsequent amino acids (Leucine and Methionine).

The process generally follows these steps:

Resin Loading: The C-terminal amino acid, Fmoc-Phe-OH, is attached to a solid support, typically a Wang resin. beilstein-journals.org

Deprotection: The N-terminal protecting group, most commonly the 9-fluorenylmethoxycarbonyl (Fmoc) group, is removed from the attached amino acid. nih.gov This is typically achieved using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govresearchgate.net

Coupling: The next amino acid in the sequence, also with its N-terminus protected by an Fmoc group, is activated and coupled to the deprotected amino group of the resin-bound amino acid. nih.gov Common coupling reagents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). nih.govresearchgate.net

Repetition: The deprotection and coupling steps are repeated for each amino acid in the sequence until the desired peptide chain is assembled.

N-Terminal Formylation: After the final amino acid (Methionine) is coupled and its Fmoc group is removed, the N-terminus is formylated. This can be accomplished on the solid support using a formylating agent, such as a pre-activated formic acid with N,N'-dicyclohexylcarbodiimide (DCC). nih.govresearchgate.net Performing this step at a low temperature (e.g., 4°C) can significantly improve the yield of the formylated peptide. nih.govresearchgate.net

Cleavage: Finally, the completed peptide is cleaved from the resin support and the side-chain protecting groups are removed simultaneously. A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS). nih.govresearchgate.net

A key advantage of SPPS is the simplified purification of intermediates, as excess reagents and byproducts are washed away at each step. beilstein-journals.org

Solution-Phase Synthesis Approaches

While less common for routine peptide synthesis due to its labor-intensive nature, solution-phase synthesis offers advantages for large-scale production and for synthesizing peptides that are difficult to prepare by SPPS. In this method, the peptide is synthesized in a homogenous reaction mixture, and the product is isolated and purified after each coupling step.

A classical approach for synthesizing N-Formyl-Met-Leu-Phe-OH involves the mixed anhydride (B1165640) procedure. nih.gov The formyl group can be introduced by coupling formic acid to the partially protected tripeptide in the presence of a coupling agent like DCC. nih.gov The final product is then obtained by removing any remaining protecting groups. nih.gov

Chemical Modification Strategies for C-Terminal Functionalization

The C-terminus of the N-Formyl-Met-Leu-Phe peptide is a critical site for modification to enhance its properties or to introduce specific functionalities for research purposes. researchgate.netnih.gov C-terminal modification can significantly impact the peptide's activity, stability, and how it interacts with its receptor. researchgate.netnih.gov

Introduction of Benzylamide Moieties

The introduction of a benzylamide group at the C-terminus of a peptide can alter its polarity and hydrogen bonding patterns, which can influence its biological activity and stability. nih.gov This modification is typically achieved after the peptide has been synthesized. One strategy involves activating the C-terminal carboxylic acid of the peptide and then reacting it with benzylamine (B48309).

Recent advancements have explored enzymatic methods for C-terminal functionalization. Peptide amidases, such as the one from Stenotrophomonas maltophilia, can be engineered to catalyze the C-terminal modification of peptides with various nucleophiles, including amines like benzylamine. researchgate.net This enzymatic approach offers high selectivity and can be performed under mild conditions.

Regioselective Fluorination for para-Fluorobenzylamide Derivatization

To create the specific N-Formyl-Met-Leu-Phe-p-fluorobenzylamide derivative, a para-fluorobenzylamide moiety must be introduced. This is typically accomplished by using p-fluorobenzylamine as the nucleophile in the amidation reaction described above. The synthesis of p-fluorobenzylamine itself can be achieved through various organic chemistry methods, ensuring the fluorine atom is positioned specifically at the para position of the benzene (B151609) ring.

The direct fluorination of benzylamine is challenging due to the potential for multiple products and lack of regioselectivity. Therefore, a more controlled approach starting with a precursor that already contains the fluorine atom in the desired position is preferred.

Purification and Characterization for Research-Grade Purity

After synthesis and modification, the crude peptide must be purified to achieve the high level of purity required for research applications. High-Performance Liquid Chromatography (HPLC) is the standard method for purifying peptides. beilstein-journals.org A reversed-phase HPLC column is typically used, and the peptide is eluted with a gradient of an organic solvent (like acetonitrile) in water, both containing a small amount of an ion-pairing agent like TFA. Fractions are collected and analyzed, and those containing the pure product are pooled and lyophilized to obtain the final peptide as a solid.

The identity and purity of the final this compound product are confirmed using a combination of analytical techniques:

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the peptide, confirming that the correct amino acids and modifications are present. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the peptide, confirming the sequence and the presence and location of the formyl and p-fluorobenzylamide groups. beilstein-journals.org

Amino Acid Analysis: This technique can be used to determine the relative amounts of each amino acid in the peptide, confirming its composition.

The final product should be a crystalline solid with a purity of ≥98% for use in biological assays and other research applications. caymanchem.com

Formyl Peptide Receptor Fpr Pharmacology of N Formyl Met Leu Phe P Fluorobenzylamide

Ligand Binding Affinity and Receptor Selectivity Studies

The interaction of N-Formyl-Met-Leu-Phe-p-fluorobenzylamide with formyl peptide receptors (FPRs) is a critical determinant of its biological activity. The substitution of the C-terminal carboxyl group of the parent peptide, N-Formyl-Met-Leu-Phe (fMLF), with a p-fluorobenzylamide moiety significantly influences its binding characteristics.

Interaction Profile with Formyl Peptide Receptor 1 (FPR1)

This compound, a derivative of the potent chemoattractant fMLF, has been evaluated for its ability to bind to FPR1, the primary receptor for many N-formylated peptides. nih.gov Studies on analogues with substitutions on the phenyl ring of the Phenylalanine residue provide insight into the structural requirements for high-affinity binding. For instance, the parent peptide, fMLF, is a high-affinity agonist for FPR1. nih.gov The binding of fMLF to FPR1 is a crucial initiating event for a variety of cellular responses in neutrophils, including chemotaxis, degranulation, and the production of reactive oxygen species. glpbio.comresearchgate.net

Research into a series of fMLF-OMe analogues, where the C-terminal Phe residue is variously substituted at the para position, has shown that modifications at this site can modulate binding affinity and biological activity. nih.gov While specific binding data for the p-fluorobenzylamide derivative is not extensively detailed in the available literature, studies on a closely related analogue, where a fluorine atom is substituted at the para position of the phenylalanine ring (For-Met-Leu-Phe(4-F)-OMe), demonstrate that this compound exhibits significant chemotactic antagonism. nih.gov This suggests that the introduction of a fluorine-containing group at this position can alter the interaction with the FPR1 binding pocket, potentially shifting the pharmacological profile from agonism towards antagonism.

Comparative Binding Affinities of fMLF Analogues at FPR1

| Compound | Modification | Receptor | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| N-Formyl-Met-Leu-Phe (fMLF) | None (Carboxylic Acid) | FPR1 | 38 nM | rndsystems.comguidetopharmacology.orgnih.gov |

| For-Met-Leu-Phe(4-F)-OMe | p-Fluoro-phenylalanine methyl ester | FPR1 | Not explicitly stated, but identified as a significant antagonist | nih.gov |

Comparative Analysis of Binding to FPR2 (ALX/FPRL1) and FPR3 (FPRL2)

The formyl peptide receptor family includes two other members, FPR2 (also known as ALX/FPRL1) and FPR3 (also known as FPRL2). nih.gov These receptors exhibit different ligand specificities compared to FPR1. wikipedia.org Human FPR2 is generally a low-affinity receptor for fMLF. nih.gov However, it can be activated by other formylated peptides and a variety of non-formylated lipid and peptide ligands. nih.gov There is limited specific data available on the binding of this compound to FPR2 and FPR3.

For the parent compound fMLF, its binding affinity for FPR2 is considerably lower than for FPR1. nih.gov FPR3 generally shows poor responsiveness to most formylated peptides. nih.gov Given the antagonistic properties observed for a p-fluoro-substituted analogue at FPR1, it is plausible that this compound would also exhibit low affinity or potentially antagonistic behavior at FPR2 and FPR3, though direct experimental evidence is needed for confirmation.

Influence of p-Fluorobenzylamide Modification on Receptor Binding Affinity

The modification of the C-terminal carboxyl group of fMLF to a p-fluorobenzylamide represents a significant structural change that impacts receptor interaction. The study of para-substituted fMLF-OMe analogues indicates that the nature of the substituent on the phenylalanine ring is a key determinant of the resulting compound's pharmacological activity. nih.gov

Specifically, the introduction of a fluorine atom at the para position in For-Met-Leu-Phe(4-F)-OMe led to significant chemotactic antagonism. nih.gov This suggests that the electronegativity and size of the fluorine atom, and by extension the p-fluorobenzylamide group, unfavorably alters the conformation or key interactions within the FPR1 binding pocket required for agonistic activation. The amide linkage, replacing the carboxyl group, would also change the hydrogen bonding potential of the C-terminus, further influencing how the ligand sits (B43327) within the receptor. While the precise molecular interactions have not been fully elucidated for the p-fluorobenzylamide derivative, the antagonistic effect of the closely related p-fluoro analogue points towards a modification that hinders the conformational changes in the receptor necessary for signal transduction. nih.gov

Agonist and Antagonist Functional Characterization

Assessment of Agonist Potency and Efficacy

The parent peptide, fMLF, is a potent agonist at FPR1, capable of inducing a range of cellular responses including chemotaxis, superoxide (B77818) anion production, and lysozyme (B549824) release in human neutrophils. nih.gov However, the study on para-substituted fMLF-OMe analogues revealed that none of the synthesized compounds, including those with various substitutions on the phenylalanine ring, exhibited higher chemotactic activity than the standard fMLF-OMe. nih.gov

Specifically for the analogue with a para-fluoro substitution on the phenylalanine (For-Met-Leu-Phe(4-F)-OMe), the research highlighted its significant chemotactic antagonism, implying a lack of agonist efficacy in this functional assay. nih.gov This strongly suggests that this compound would likely act as an antagonist rather than an agonist at FPR1, particularly concerning chemotaxis.

Functional Activity of fMLF and a p-Fluoro Analogue

| Compound | Functional Assay | Activity | Reference |

|---|---|---|---|

| N-Formyl-Met-Leu-Phe (fMLF) | Chemotaxis | Agonist | nih.gov |

| N-Formyl-Met-Leu-Phe (fMLF) | Superoxide Anion Production | Agonist | nih.gov |

| N-Formyl-Met-Leu-Phe (fMLF) | Lysozyme Release | Agonist | nih.gov |

| For-Met-Leu-Phe(4-F)-OMe | Chemotaxis | Antagonist | nih.gov |

Investigation of Receptor Activation Kinetics

For an antagonist like the p-fluoro analogue, the kinetics would be characterized by its ability to occupy the receptor binding site and prevent the binding of an agonist, thereby inhibiting a functional response. The duration and strength of this blockade would be dependent on the association and dissociation rates of the antagonist with the receptor. The finding that For-Met-Leu-Phe(4-F)-OMe acts as a chemotactic antagonist implies that its binding to FPR1 does not induce the necessary conformational changes for G-protein coupling and subsequent signaling cascades that lead to cell migration. nih.gov Further research is required to delineate the precise kinetic parameters of this compound's interaction with FPRs.

Mechanisms of Receptor-Ligand Cross-Linking

The study of receptor-ligand interactions for the Formyl Peptide Receptor (FPR) has been significantly advanced by the development of specialized ligands capable of covalent attachment to the receptor. Photoaffinity cross-linking is a key technique in this field, allowing for the permanent labeling of the receptor to investigate its structure and the dynamics of its interaction with ligands. This is achieved by incorporating a photoreactive group into the ligand's structure.

Small, biologically active cross-linking ligands have been engineered to probe the FPR. nih.gov These ligands typically retain high affinity for the receptor, often in the nanomolar range, and are agonists, meaning they activate the receptor upon binding. nih.gov The strategy involves modifying a known potent agonist, such as a formyl peptide, with a photoaffinity cross-linker. nih.gov Examples of such photoreactive groups include 4-azidosalicylic acid (ASA) and p-benzoyl-phenylalanine (Bpa). nih.gov When exposed to UV light, these groups form a highly reactive intermediate that can form a covalent bond with nearby amino acid residues within the ligand-binding pocket of the receptor. nih.gov This process of covalently labeling the FPR allows for its identification and characterization even after denaturation. nih.gov

While specific studies on this compound as a cross-linking agent are not detailed in the provided results, the principle is based on analogous compounds where a photoreactive moiety is attached to a core peptide structure like N-formyl-Met-Leu-Phe. For instance, researchers have successfully incorporated Bpa at position 2 or conjugated ASA to a lysine (B10760008) residue at positions 3 or 4 of a formyl peptide, creating ligands that can covalently label the FPR. nih.gov These studies demonstrate that the N-formyl group is crucial for recognition by FPR1, and modifications elsewhere in the peptide can be made to introduce cross-linking capabilities without completely abolishing biological activity. nih.govnih.gov

Receptor Expression and Distribution in Diverse Cellular Research Models

Formyl peptide receptors are a class of G protein-coupled receptors integral to the innate immune system. wikipedia.org Initially identified on phagocytic leukocytes, their expression has since been confirmed in a wide array of cell types, expanding their known biological roles beyond simple chemotaxis. nih.govfrontiersin.org In humans, the family consists of three members: FPR1, FPR2, and FPR3. wikipedia.orgnih.gov

The expression of formyl peptide receptors is most prominently characterized on phagocytic cells of the immune system, which are crucial for host defense. nih.gov These include both polymorphonuclear leukocytes (PMNs), primarily neutrophils, and mononuclear phagocytes, such as monocytes and macrophages. frontiersin.orgresearchgate.netwikipedia.org

Polymorphonuclear Leukocytes (Neutrophils): Neutrophils are a cornerstone of the innate immune response, and they robustly express FPR1 and FPR2. nih.govnih.gov FPR1, in particular, is considered a high-affinity receptor for N-formylated peptides like N-formyl-Met-Leu-Phe (fMLP) and is instrumental in mediating neutrophil chemotaxis, degranulation, and superoxide production in response to bacterial invasion. nih.govresearchgate.netnih.gov FPR2 is also expressed on neutrophils and responds to a different range of ligands, including certain bacterial peptides and host-derived molecules. researchgate.netnih.gov The activation of these receptors guides neutrophils to sites of infection and inflammation. abcam.com

Mononuclear Phagocytes (Monocytes and Macrophages): Mononuclear phagocytes are another critical component of the immune system where FPRs are functionally expressed. nih.govfrontiersin.org Both FPR1 and FPR2 are found on human monocytes. nih.gov FPR3 expression is also detected on monocytes but is absent from neutrophils. nih.gov These receptors play a significant role in the inflammatory responses mediated by these cells. researchgate.net The expression of FPRs allows monocytes and macrophages to recognize signals from bacteria and damaged tissues, initiating phagocytosis and other immune functions. frontiersin.orgwikipedia.org

Beyond their well-established role in immune cells, FPRs have been identified in a variety of non-hematopoietic cell types, suggesting a broader spectrum of physiological and pathophysiological functions. nih.gov This expanded distribution implies roles in processes like tissue repair, angiogenesis, and inflammation modulation in various organs. nih.gov

Functional FPR1 expression has been demonstrated on several non-cancerous, non-hematopoietic cell types, including:

Astrocytes and microglial cells nih.gov

Hepatocytes (liver cells) nih.govnih.gov

Endothelial cells nih.gov

Fibroblasts nih.gov

Keratinocytes (skin cells) nih.gov

Intestinal and lung epithelial cells nih.govnih.gov

Human bone marrow-derived mesenchymal stem cells nih.gov

FPR2 shows an even wider distribution pattern than FPR1 and is expressed in many of the same non-myeloid cells, as well as in astrocytoma and neuroblastoma cells. nih.gov This widespread expression indicates that the FPR signaling system is involved in a diverse range of biological activities beyond the classical immune response. nih.gov

Comparative Receptor Pharmacology with Native and Analogous Formyl Peptides

The pharmacology of the formyl peptide receptor family is complex, with different receptor subtypes (FPR1, FPR2, FPR3) displaying distinct ligand selectivity and affinity. nih.govwikipedia.org The prototypical native agonist is N-formyl-Met-Leu-Phe (fMLP), a bacterial product that binds with high affinity primarily to FPR1. nih.gov The development of synthetic analogues, including those designed for cross-linking like this compound, allows for a deeper understanding of receptor-ligand interactions.

The N-formyl group on the methionine residue is a critical determinant for high-affinity binding and agonist activity at FPR1. nih.gov Modifications to the peptide backbone can significantly alter the ligand's affinity and selectivity. While fMLP is a potent agonist for human FPR1, it is a much weaker activator of its mouse counterpart, mFpr1, and does not potently activate human FPR2. nih.govnih.gov FPR2, in contrast, tends to bind longer formylated peptides or specific host-derived peptides like Serum Amyloid A. nih.govnih.gov

The introduction of chemical moieties for cross-linking or fluorescence, such as in this compound, creates valuable research tools. These modifications, however, can impact the pharmacological profile. Studies on analogous compounds show that adding groups like FITC can, in some cases, improve the peptide's activity by orders of magnitude, while other substitutions can decrease affinity or alter the dissociation rate from the receptor. nih.gov For example, substituting the N-formyl group with a tert-butyloxycarbonyl (t-Boc) group transforms the agonist into an antagonist. nih.gov

The following table provides a comparative overview of the receptor pharmacology for the native peptide fMLP and its analogues.

| Compound/Ligand | Receptor Target(s) | Reported Affinity (Ki) / Activity (EC50) | Key Pharmacological Characteristics |

| N-formyl-Met-Leu-Phe (fMLP) | FPR1 > FPR2 | Ki = 38 nM for FPR1 | Prototypical high-affinity agonist for human FPR1; potent chemoattractant for neutrophils. wikipedia.org |

| N-formyl-Met-Met-Tyr-Ala-Leu-Phe (fMMYALF) | FPR1, FPR2 | Not specified | A mitochondria-derived formyl peptide agonist for both FPR1 and FPR2. nih.govmedchemexpress.com |

| t-Boc-Met-Leu-Phe (Boc-1) | FPR1 | Not specified | An fMLP analogue that acts as an FPR1 antagonist. nih.gov |

| Photoaffinity-labeled peptides (e.g., fMLF analogues with ASA or Bpa) | FPR | nM affinity nih.gov | Retain biological activity and high affinity, allowing for covalent labeling of the receptor. nih.gov |

Signal Transduction Mechanisms Elicited by N Formyl Met Leu Phe P Fluorobenzylamide

Activation of Mitogen-Activated Protein Kinase (MAPK) CascadesThere is no available data on the activation of MAPK cascades by N-Formyl-Met-Leu-Phe-p-fluorobenzylamide.

p38 MAPK Activation

Upon stimulation by this compound, the p38 mitogen-activated protein kinase (MAPK) is rapidly activated in neutrophils. nih.govresearchgate.net This activation is characterized by the tyrosine phosphorylation of the p38 MAPK enzyme. nih.govresearchgate.net The signaling cascade leading to p38 activation is multifaceted, involving several upstream components. Research indicates that its activation is dependent on Phospholipase C (PLC). nih.gov Furthermore, studies using inhibitors have shown that both protein kinase C (PKC) and phosphatidylinositol 3-kinase (PI3K) are involved in the phosphorylation of p38 following receptor engagement. nih.govresearchgate.net The influx of calcium is also a necessary component of this activation process. nih.govresearchgate.net

Once activated, p38 MAPK serves as an upstream activator for other kinases, notably the MAPK-activated protein kinase-2 (MAPKAPK-2). nih.govresearchgate.netsigmaaldrich.com Stimulation with the formyl peptide results in the rapid phosphorylation and activation of MAPKAPK-2, a process that is entirely dependent on p38 activity. nih.govresearchgate.net Interestingly, in unstimulated neutrophils, p38 and MAPKAPK-2 exist in a complex, which dissociates upon cellular activation. nih.govresearchgate.net

Phosphoinositide 3-Kinase (PI3K) Pathway Involvement

The Phosphoinositide 3-Kinase (PI3K) pathway is another critical signaling axis engaged by this compound. nih.govnih.gov In neutrophils, the activation of PI3K is a key step in mediating cellular responses. nih.gov Inhibition of PI3K with agents like wortmannin (B1684655) has been shown to partially block the phosphorylation of p38 MAPK, indicating that PI3K acts upstream of p38 activation. nih.govresearchgate.net Furthermore, PI3K is implicated in the activation of other MAPK family members, such as the extracellular signal-regulated kinase (ERK). nih.gov The signaling pathways mediated by this compound involve a pertussis toxin-sensitive G-protein, which leads to the downstream activation of both PI3K and p38 MAPK. nih.gov

Phospholipase C (PLC) and Phospholipase D (PLD) Activation

Activation of phospholipases is a central event in the signal transduction cascade initiated by this compound. nih.gov The stimulation of neutrophils with this peptide activates multiple signaling pathways, including those mediated by phosphatidylinositol-specific phospholipase C (PLC) and phospholipase D (PLD). nih.govnih.gov In some contexts, such as osteogenic differentiation, the activation of both PLC and PLD is a crucial step. medchemexpress.comnih.govglpbio.com Specifically, fMLP-induced p38 activation has been shown to be PLC dependent. nih.gov

While PLD has been implicated in processes like superoxide (B77818) generation and degranulation, some studies suggest it may be dispensable for these specific neutrophil functions, with its inhibition not preventing the responses. nih.gov The activation of PLD itself is a regulated process involving the recruitment of small GTPases like ADP-ribosylation factor (Arf) 6 and Ras homology (Rho) A, as well as protein kinase C (PKC) isoforms. nih.gov

Calmodulin-Dependent Kinase II (CaMKII) and CREB Signaling Interactions

In specific cellular contexts, such as the differentiation of mesenchymal stem cells into osteoblasts, the signaling pathway initiated by this compound involves the activation of Calmodulin-Dependent Kinase II (CaMKII) and the transcription factor CREB (cAMP response element-binding protein). medchemexpress.comnih.gov This pathway is initiated by the binding of the compound to its receptor, FPR1, which then activates PLC and PLD. medchemexpress.comnih.gov This leads to an increase in intracellular calcium (Ca2+), which in turn activates CaMKII. medchemexpress.comnih.gov The activated CaMKII, along with ERK, subsequently leads to the activation of CREB, promoting the expression of genes involved in osteogenesis. medchemexpress.comnih.gov

Table 1: Key Signaling Proteins Activated by this compound

| Pathway Component | Role in Signaling | Downstream Effects |

| p38 MAPK | Serine/threonine kinase activated by phosphorylation. nih.govresearchgate.net | Activates MAPKAPK-2; involved in inflammation. nih.govresearchgate.net |

| PI3K | Kinase that phosphorylates phosphoinositides. nih.gov | Partial activation of p38 MAPK; activation of ERK. nih.govresearchgate.netnih.gov |

| NF-κB | Transcription factor complex (p50/p65). nih.gov | Regulates pro-inflammatory gene expression. nih.gov |

| PLC | Enzyme that cleaves PIP2 into IP3 and DAG. nih.gov | Increases intracellular Ca2+; activates PKC. nih.gov |

| PLD | Enzyme that produces phosphatidic acid (PA). nih.gov | Implicated in superoxide generation and degranulation. nih.gov |

| CaMKII | Serine/threonine kinase activated by Ca2+/calmodulin. medchemexpress.comnih.gov | Phosphorylates downstream targets, including CREB. medchemexpress.comnih.gov |

| CREB | Transcription factor activated by phosphorylation. medchemexpress.comnih.gov | Promotes expression of osteogenic genes. medchemexpress.comnih.gov |

Cellular and Molecular Responses in Research Models Induced by N Formyl Met Leu Phe P Fluorobenzylamide

Chemotaxis and Directed Cell Migration Studies

N-Formyl-Met-Leu-Phe-p-fluorobenzylamide, as a potent analog of fMLP, is a powerful tool for investigating chemotaxis, the directed movement of cells along a chemical gradient. This process is fundamental to the immune response, guiding leukocytes to sites of infection or injury.

Neutrophil Chemotactic Activity

Neutrophils are the first line of defense in the innate immune system, and their migration to inflammatory sites is crucial for combating pathogens. nih.gov this compound serves as a strong chemoattractant for neutrophils. nih.govwikipedia.org Binding of this peptide to FPR1 on neutrophils triggers a signaling cascade that leads to directed cell movement. selleckchem.com

Studies utilizing this compound in chemotaxis assays, such as the Zigmond chamber assay, have demonstrated its ability to create effective gradients that induce robust neutrophil migration. sigmaaldrich.com The chemotactic response of neutrophils to this synthetic peptide is a key area of research for understanding the mechanisms of innate immunity and inflammation. nih.govwikipedia.org The binding of N-formyl peptides to their receptors on neutrophils is a critical step in initiating a range of cellular responses, including chemotaxis. nih.gov

Macrophage Activation and Migration

Similar to neutrophils, macrophages are essential players in the immune response, involved in phagocytosis, antigen presentation, and cytokine production. This compound also acts as a chemoattractant and activator for macrophages. wikipedia.orgnih.gov Upon stimulation with this peptide, macrophages exhibit enhanced migration towards the chemoattractant source. nih.gov This migration is a critical component of the inflammatory response, allowing macrophages to accumulate at sites of tissue damage or infection. wikipedia.org

Cellular Polarization and Morphological Changes

Upon stimulation with this compound, leukocytes undergo distinct morphological changes and develop a polarized shape, which is essential for directed migration. This process involves the reorganization of the cytoskeleton and the redistribution of cell surface receptors.

When exposed to a gradient of this chemotactic peptide, neutrophils, for example, transform from a rounded, passive state to a polarized morphology characterized by a broad leading edge, known as a lamellipodium, and a narrow trailing end, the uropod. nih.gov This polarization is a hallmark of a cell actively migrating towards a chemoattractant. nih.gov The activation of FPRs by fMLP and its analogs leads to this characteristic cellular polarization. caymanchem.com Studies have shown that fMLP induces a dramatic stimulation of membrane ruffling, which is maximal within the first minute of exposure. nih.gov

Leukocyte Aggregation Assays

In addition to stimulating individual cell migration, this compound can induce the aggregation of leukocytes. This phenomenon is a result of increased cell-to-cell adhesion. Leukocyte aggregation assays are used to quantify this response and provide insights into the adhesive properties of these cells when activated by chemoattractants.

The binding of fMLP and its analogs to their receptors on leukocytes stimulates an increase in their adhesiveness, leading to the formation of cell aggregates. wikipedia.orgrndsystems.com This transient aggregation is believed to play a role in the initial stages of inflammation, facilitating the localization of leukocytes at the inflammatory focus. wikipedia.org Pertussis toxin has been shown to inhibit fMLP-mediated human neutrophil aggregation, suggesting the involvement of a GTP-binding regulatory protein. nih.gov

Reactive Oxygen Species (ROS) Generation and Respiratory Burst

A key function of activated phagocytes, such as neutrophils and macrophages, is the production of reactive oxygen species (ROS) through a process known as the respiratory burst. This is a critical mechanism for killing invading pathogens. This compound is a potent inducer of this response.

Upon stimulation with this peptide, neutrophils and macrophages exhibit a significant increase in oxygen consumption and the generation of superoxide (B77818) anions and other ROS. nih.govglpbio.com This metabolic burst is a crucial component of the innate immune response. nih.gov Studies have demonstrated that fMLP-stimulated ROS release from adherent leukocytes can increase microvessel permeability. nih.gov The signaling pathways leading to ROS production are complex and involve the activation of NADPH oxidase. nih.gov Research also indicates that priming of neutrophils with agents like TNF-alpha can potentiate the fMLP-stimulated respiratory burst. nih.govnih.gov

Modulation of Cytokine and Chemokine Expression

This compound can also influence the inflammatory environment by modulating the expression of cytokines and chemokines in immune cells. These signaling molecules play a pivotal role in coordinating and amplifying the immune response.

Studies have shown that fMLP can induce the gene expression and secretion of pro-inflammatory cytokines such as Interleukin-1 alpha (IL-1α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in human peripheral blood mononuclear cells (PBMCs). nih.gov This induction was found to be dose-dependent and could be abolished by pertussis toxin, indicating the involvement of a G-protein-coupled signaling pathway. nih.gov Furthermore, fMLP can act synergistically with other bacterial products like lipopolysaccharide (LPS) to enhance the inflammatory response. medchemexpress.com

Proinflammatory Cytokine Induction in Monocytes

Furthermore, fMLP can act synergistically with other bacterial products like lipopolysaccharide (LPS) to amplify the inflammatory response through various signaling pathways. medchemexpress.com The induction of IL-1α and IL-1β gene expression, as well as IL-6 secretion by fMLP, has been shown to be dependent on a G-protein-mediated pathway, as it is abolished by pretreatment with pertussis toxin. nih.gov

Regulation of TNF-alpha Secretion

The regulation of Tumor Necrosis Factor-alpha (TNF-α), a critical cytokine in the inflammatory process, by this compound has not been specifically documented. However, studies on the parent compound, fMLP, reveal a nuanced role in TNF-α secretion. It has been reported that fMLP can inhibit the secretion of TNF-α. medchemexpress.commedchemexpress.com

In studies involving human polymorphonuclear neutrophils (PMN), pretreatment with fMLP resulted in the inhibition of TNF-α secretion stimulated by lipopolysaccharide (LPS). nih.gov This inhibitory effect does not seem to stem from an alteration of LPS receptor expression or the transcriptional pathway of TNF-α mRNA. Instead, fMLP appears to reduce the expression of the membrane-bound form of TNF-α on the surface of neutrophils. nih.gov This suggests that while fMLP is generally a proinflammatory agent, under certain conditions, it may exert anti-inflammatory effects by downregulating the release of this key cytokine. nih.gov

Lysosomal Enzyme Release Profiles from Phagocytes

There is no specific information available on the lysosomal enzyme release profiles from phagocytes induced by this compound. The parent compound, fMLP, is a potent inducer of lysosomal enzyme release from phagocytic cells like neutrophils. sigmaaldrich.com Activation of formyl peptide receptors on these cells by fMLP leads to cellular activation, which includes the release of proteolytic enzymes from granules. caymanchem.comcaymanchem.com

Studies have shown that fMLP stimulates a time- and concentration-dependent release of the granule-associated enzymes β-glucuronidase and lysozyme (B549824) from human neutrophils. nih.gov This process is a key component of the anti-bacterial function of phagocytes. The release of these enzymes is part of a broader "metabolic burst" in macrophages and neutrophils stimulated by fMLP, which also includes an increased respiratory rate and the production of superoxide anions. sigmaaldrich.com

Influence on Osteogenic Differentiation and Bone Formation in Experimental Models

The influence of this compound on osteogenic differentiation and bone formation has not been characterized in the available literature. However, extensive research on its parent compound, fMLP, has demonstrated a significant role in bone biology. nih.govnih.gov

Promotion of Osteoblastic Commitment

Studies on fMLP have shown that it promotes osteoblastic commitment in human mesenchymal stem cells (MSCs) derived from bone marrow under osteoblastic differentiation conditions. medchemexpress.comnih.govresearchgate.net This suggests that fMLP can direct stem cells towards becoming bone-forming cells. The stimulation of osteogenesis by fMLP is associated with the increased expression of osteogenic markers and subsequent mineralization. medchemexpress.comnih.gov This effect is mediated through the N-formyl peptide receptor 1 (FPR1). nih.govnih.gov

Suppression of Adipogenic Commitment

In conjunction with promoting osteoblastic differentiation, fMLP has been found to suppress adipogenic commitment, the process of stem cells developing into fat cells. medchemexpress.comnih.govresearchgate.net Under conditions that promote differentiation, fMLP inhibits the expression of peroxisome proliferator-activated receptor-γ1 (PPAR-γ1), a key regulator of adipocytic differentiation. medchemexpress.comnih.gov This dual action of promoting bone formation while suppressing fat cell formation highlights a potential therapeutic implication for bone-related disorders. nih.gov

Increased Expression of Osteogenic Markers (e.g., Runx2)

A key indicator of osteogenic differentiation is the increased expression of specific transcription factors. Treatment with fMLP has been shown to result in the increased expression of Runx2, a master transcription factor for osteoblast differentiation. medchemexpress.comnih.govglpbio.com In vitro studies using human osteoblasts demonstrated that fMLP stimulation significantly increased the expression levels of Runx2. glpbio.com This upregulation of osteogenic markers is a critical step in the fMLP-stimulated pathway that leads to bone formation. medchemexpress.com In vivo experiments have further supported these findings, showing that fMLP promotes bone formation in animal models. nih.gov

Table of Research Findings for N-Formyl-Met-Leu-Phe (fMLP)

| Biological Process | Cell/Tissue Model | Observed Effect of fMLP | Key Markers/Mechanisms |

| Proinflammatory Cytokine Induction | Human Peripheral Blood Monocytes/PBMCs | Induces secretion of IL-1α, IL-1β, and IL-6. nih.gov | G-protein-mediated pathway. nih.gov |

| Regulation of TNF-α Secretion | Human Polymorphonuclear Neutrophils | Inhibits LPS-stimulated TNF-α secretion. nih.gov | Reduction of membrane-form TNF-α. nih.gov |

| Lysosomal Enzyme Release | Human Neutrophils | Stimulates release of β-glucuronidase and lysozyme. nih.gov | Part of the phagocytic "metabolic burst". sigmaaldrich.com |

| Osteoblastic Commitment | Human Mesenchymal Stem Cells | Promotes differentiation into osteoblasts. medchemexpress.comnih.gov | Mediated via FPR1. nih.govnih.gov |

| Adipogenic Commitment | Human Mesenchymal Stem Cells | Suppresses differentiation into adipocytes. medchemexpress.comnih.gov | Inhibition of PPAR-γ1 expression. medchemexpress.comnih.gov |

| Osteogenic Marker Expression | Human Osteoblasts/Mesenchymal Stem Cells | Increases expression of Runx2. medchemexpress.comnih.govglpbio.com | Critical for osteogenic differentiation. medchemexpress.com |

Neurotransmitter Release from Enteric Motor Neurons in Experimental Systems

The enteric nervous system (ENS), often referred to as the "second brain," is a complex network of neurons within the gastrointestinal wall that autonomously regulates gut functions. Emerging evidence suggests that formyl peptides, which are produced by bacteria and mitochondria, can act as signaling molecules within this system. While no data exists for this compound, in vitro studies have demonstrated that the parent compound, fMLP, induces the release of neurotransmitters from enteric motor neurons. caymanchem.com

This bioactivity is highlighted by the ability of fMLP to induce contractions in isolated segments of the guinea pig jejunum, proximal colon, and distal colon. caymanchem.com Such contractile responses are typically mediated by the release of excitatory neurotransmitters from enteric neurons. Further research has elucidated that the stimulatory effect of fMLP on the motility of the guinea pig ileum involves both neurotransmitters and prostanoids, indicating a complex local signaling cascade. caymanchem.com

While the direct connections between N-formyl peptides and the ENS are still being fully mapped, it has been shown that fMLP can stimulate the production and release of nitric oxide (NO) from cultured chick embryo nerve cells. rndsystems.com As a primary inhibitory neurotransmitter in the gut, NO plays a critical role in the relaxation of smooth muscle, which is essential for processes like peristalsis and the accommodation of food. This finding suggests that fMLP can modulate both excitatory and inhibitory pathways within the enteric nervous system.

Table 1: Effects of N-Formyl-Met-Leu-Phe (fMLP) on Enteric Nervous System Preparations

| Experimental Model | Observed Effect | Potential Mechanism |

|---|---|---|

| Isolated guinea pig jejunum | Contraction | Neurotransmitter release |

| Isolated guinea pig proximal colon | Contraction | Neurotransmitter release |

| Isolated guinea pig distal colon | Contraction | Neurotransmitter release |

| Chick embryo nerve cells | Nitric oxide (NO) release | Activation of neuronal signaling pathways |

Synergistic and Antagonistic Interactions with Other Chemoattractants and Immunomodulators

A key interaction occurs with other potent chemoattractants, such as the complement component C5a . Both fMLP and C5a are powerful activators of neutrophils and other immune cells, and they both signal through G protein-coupled receptors. Their signaling pathways converge on common downstream effectors, such as the Rho family of small GTPases, which are essential for orchestrating the cytoskeletal rearrangements required for cell migration and for triggering the production of reactive oxygen species. sigmaaldrich.com The co-presence of these two molecules can lead to a highly amplified inflammatory response.

The neuropeptide Substance P (SP) , a key mediator of neurogenic inflammation, also exhibits complex interactions with fMLP. Studies on guinea pig airway smooth muscle have revealed that these cells possess distinct receptors for both fMLP and SP. sigmaaldrich.com Interestingly, the activation of these receptors elicits different physiological responses. SP induces a sustained depolarization of the cell membrane and a corresponding increase in muscle tension. sigmaaldrich.com In contrast, fMLP triggers a biphasic response characterized by a rapid, transient depolarization followed by a prolonged hyperpolarization. sigmaaldrich.com The ability of a selective fMLP receptor antagonist to block the effects of fMLP without altering the response to SP indicates that these two molecules act through separate, non-interacting pathways in this tissue, leading to functionally distinct outcomes. sigmaaldrich.com

Furthermore, fMLP can act in synergy with bacterial products like lipopolysaccharide (LPS) . In human peripheral blood monocytes, the combination of fMLP and LPS leads to a much stronger inflammatory response than either agent alone. medchemexpress.com This synergistic effect is mediated through the convergence of multiple signaling pathways, including those activated by Toll-like receptor 4 (TLR4) and the transcription factor NF-κB, resulting in a robust increase in the production of pro-inflammatory cytokines such as TNF-α . medchemexpress.com

Table 2: Interactions of N-Formyl-Met-Leu-Phe (fMLP) with Other Modulators

| Interacting Molecule | Cell/System Studied | Type of Interaction | Observed Outcome |

|---|---|---|---|

| C5a | Neutrophils | Shared Signaling Pathways | Activation of Rho family GTPases, potential for amplified inflammatory response. |

| Substance P (SP) | Guinea pig airway smooth muscle | Differential Response | Activation of separate receptor pathways leading to distinct physiological effects. |

| Lipopolysaccharide (LPS) | Human peripheral blood monocytes | Synergistic | Enhanced induction of inflammatory responses and TNF-α production. |

Advanced Research Methodologies and Experimental Models in N Formyl Met Leu Phe P Fluorobenzylamide Studies

In Vitro Cellular Assays for Functional Characterization

A variety of in vitro assays are employed to functionally characterize N-Formyl-Met-Leu-Phe-p-fluorobenzylamide, providing insights into its biological activities.

Receptor binding assays are fundamental in determining the affinity and specificity of this compound for its target receptors, primarily the formyl peptide receptors (FPRs). A key member of this family is the N-formyl peptide receptor 1 (FPR1), a G protein-coupled receptor that binds N-formylated oligopeptides.

Radioligand competition assays are a common approach. In these experiments, a radiolabeled ligand with known affinity for the receptor, such as [³H]fMLP, is used. The ability of unlabeled this compound to displace the radioligand from the receptor is measured. This competition allows for the calculation of the inhibitory constant (Ki), which reflects the binding affinity of the test compound. For instance, the parent compound, N-Formyl-Met-Leu-Phe (fMLP), is known to be an agonist for FPR1 with a Ki value of 38 nM. Such assays have been instrumental in characterizing the binding site on the formyl peptide receptor.

Table 1: Receptor Binding Affinity of fMLP

| Compound | Receptor | Ki (nM) |

| N-Formyl-Met-Leu-Phe (fMLP) | FPR1 | 38 |

This table displays the inhibitory constant (Ki) of fMLP for the Formyl Peptide Receptor 1 (FPR1), indicating its high binding affinity.

The binding of this compound to its receptor triggers a cascade of intracellular signaling events, a key one being the mobilization of intracellular calcium ([Ca²⁺]i). This is a critical step in various neutrophil functions, including adhesion and the production of reactive oxygen species (ROS).

The intracellular calcium flux is commonly measured using fluorescent calcium indicators like Fura-2/AM. Fura-2/AM is a cell-permeant dye that, once inside the cell, is cleaved by esterases to its active form, Fura-2. Fura-2 is a ratiometric indicator, meaning its fluorescence excitation maximum shifts from 380 nm to 340 nm upon binding to Ca²⁺, while the emission remains at approximately 505 nm. This ratiometric property allows for a more accurate determination of intracellular calcium concentrations, minimizing artifacts from uneven dye loading or photobleaching.

Studies have shown that N-Formyl-Met-Leu-Phe (fMLP) induces a transient increase in intracellular calcium in neutrophils. Research has also revealed that most of the fMLP-induced rise in [Ca²⁺]i results from the release of calcium from intracellular stores, with a smaller contribution from extracellular Ca²⁺ influx. The activation of store-operated calcium (SOC) channels is also an important factor in the Ca²⁺ influx induced by fMLP.

Table 2: fMLP-Induced Calcium Signaling in Neutrophils

| Parameter | Observation | Reference |

| Primary Source of Ca²⁺ | Intracellular Stores Release | |

| Role of Extracellular Ca²⁺ | Contributes to Ca²⁺ influx | |

| Key Channel Involved | Store-Operated Calcium (SOC) Channels |

This table summarizes the key aspects of intracellular calcium signaling in neutrophils upon stimulation with fMLP.

Chemotaxis, the directed movement of cells in response to a chemical gradient, is a hallmark function induced by this compound. Assays to quantify this response are crucial for understanding its role as a chemoattractant.

The Boyden chamber assay is a widely used method. It consists of two compartments separated by a microporous membrane. Cells are placed in the upper compartment, and the chemoattractant, such as this compound, is placed in the lower compartment. After an incubation period, the number of cells that have migrated through the pores to the lower side of the membrane is quantified.

The under-agarose assay is another technique where a gradient of the chemoattractant is established in an agarose (B213101) gel, and the migration of cells underneath the agarose is observed and measured.

Time-lapsed videomicroscopy in conjunction with Zigmond chambers can also be used to analyze the chemotactic behavior of individual cells, providing detailed information on directionality, motility, and rate of movement in response to a gradient of N-Formyl-Met-Leu-Phe.

This compound is a potent inducer of the "respiratory burst" in phagocytic cells like neutrophils and macrophages. This process involves a significant increase in oxygen consumption and the production of superoxide (B77818)

Lysosomal Enzyme Activity Assays

The activation of phagocytic leukocytes, such as neutrophils and macrophages, by this compound and related N-formylated peptides leads to the release of lysosomal enzymes. sigmaaldrich.comsigmaaldrich.comcaymanchem.com This process, known as degranulation, is a key component of the inflammatory response and host defense.

Lysosomal enzyme activity assays are therefore critical for quantifying the cellular response to this compound. These assays typically involve stimulating isolated immune cells with the peptide and then measuring the activity of specific enzymes released into the extracellular medium. Commonly assayed enzymes include:

β-glucuronidase: A marker for primary (azurophilic) granules in neutrophils.

Lysozyme (B549824): Found in both primary and secondary (specific) granules.

Myeloperoxidase (MPO): A key enzyme in the generation of reactive oxygen species, primarily located in azurophilic granules.

The general procedure for these assays involves incubating the cells with this compound, followed by centrifugation to separate the cells from the supernatant. The enzymatic activity in the supernatant is then determined using specific substrates that produce a colored or fluorescent product upon cleavage. The amount of product generated is proportional to the enzyme activity and, consequently, the extent of degranulation.

Table 1: Example of Lysosomal Enzyme Release Data

| Enzyme | Control (Unstimulated) | Stimulated (this compound) |

| β-glucuronidase | Baseline Activity | Increased Activity |

| Lysozyme | Baseline Activity | Increased Activity |

| Myeloperoxidase | Baseline Activity | Increased Activity |

In Vivo Animal Models for Investigating Inflammatory and Immunological Responses (Research Applications)

To understand the physiological and pathological roles of this compound in a whole organism, researchers utilize various in vivo animal models of inflammation. These models are indispensable for studying the complex interplay between different cell types, tissues, and signaling pathways that contribute to the inflammatory process.

Commonly used animal models include:

Peritonitis Model: Inflammation is induced in the peritoneal cavity of mice or rats by injecting an inflammatory stimulus. The subsequent recruitment of leukocytes, primarily neutrophils, into the peritoneal cavity is quantified. This compound can be administered to investigate its chemoattractant properties and its effect on the inflammatory cascade.

Air Pouch Model: An air pouch is created on the dorsum of an animal, into which inflammatory agents are injected. This model allows for the collection of inflammatory exudate and the analysis of leukocyte infiltration and cytokine production over time.

Intravital Microscopy of Cremaster Muscle: This technique allows for the direct visualization of leukocyte-endothelial cell interactions in the microcirculation of the mouse cremaster muscle in real-time. It is a powerful tool to study the effects of this compound on leukocyte rolling, adhesion, and transmigration. nih.gov

Models of Sepsis: Given the role of formyl peptides in bacterial infections, animal models of sepsis induced by bacterial components like lipopolysaccharide (LPS) are used to study the compound's influence on the systemic inflammatory response. nih.gov

These in vivo studies have been instrumental in demonstrating the pro-inflammatory effects of N-formylated peptides and their receptors in various disease contexts, including bacterial infections and sterile inflammation. nih.govnih.gov

Advanced Imaging and Dynamics Studies of Formyl Peptide Receptors

Understanding the spatial and temporal dynamics of formyl peptide receptors (FPRs) is crucial for a complete picture of their function. Advanced imaging techniques have provided unprecedented insights into receptor localization, trafficking, and interaction with other cellular components.

Key imaging methodologies include:

Fluorescence Microscopy: Fluorescently labeled analogs of this compound or antibodies against FPRs are used to visualize the distribution of the receptor on the cell surface and its internalization upon ligand binding. nih.gov

Confocal Microscopy: This technique provides high-resolution optical sections of cells, allowing for the detailed three-dimensional reconstruction of receptor localization. It has been used to study receptor clustering and co-localization with other signaling molecules. nih.gov

Fluorescence Resonance Energy Transfer (FRET): FRET-based assays can be used to study the interaction between FPRs and other proteins, such as G-proteins or other receptors, in living cells.

Intravital Microscopy: As mentioned earlier, this technique allows for the real-time imaging of FPR-expressing cells, such as neutrophils, in living animals, providing dynamic information on their behavior during an inflammatory response. nih.gov

These imaging studies have revealed that upon binding to agonists like this compound, FPRs rapidly internalize, a process that is important for signal desensitization and termination. nih.govnih.gov

Chromatographic Techniques for Purity Assessment (e.g., HPLC)

The chemical purity of synthetic peptides like this compound is paramount for obtaining reliable and reproducible experimental results. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of such compounds. sigmaaldrich.comsigmaaldrich.com

In HPLC, the peptide sample is dissolved in a solvent and injected into a column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector at the end of the column measures the concentration of the eluting components, producing a chromatogram.

For purity assessment of this compound, a reversed-phase HPLC (RP-HPLC) method is typically used. In this method, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture, often water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid. The purity of the peptide is determined by the percentage of the total peak area that corresponds to the main peak of the compound. A purity of ≥95% or higher is generally required for biological studies.

Future Research Directions and Unanswered Questions in N Formyl Met Leu Phe P Fluorobenzylamide Research

Elucidation of Specificity and Potency Advantages of p-Fluorobenzylamide Modification

A pivotal area of future research lies in understanding the precise advantages conferred by the p-fluorobenzylamide modification on the specificity and potency of the parent fMLF molecule. The C-terminus of fMLF is a critical determinant of its biological activity, and modifications in this region can dramatically alter its pharmacological profile.

Key research questions include:

Impact on Receptor Selectivity: Does the p-fluorobenzylamide group enhance the selectivity of the peptide for FPR1 over other subtypes like FPR2? Studies on fMLF analogs have shown that modifications at the C-terminus can influence receptor preference. nih.gov A comprehensive screening of N-Formyl-Met-Leu-Phe-p-fluorobenzylamide against a panel of FPR subtypes is necessary to map its selectivity profile.

Influence on Agonist vs. Antagonist Activity: While the N-formyl group is a strong determinant of agonism, C-terminal modifications can introduce antagonistic properties. Notably, the introduction of a fluorine atom at the para-position of the phenylalanine ring in N-Boc-protected fMLF analogs has been shown to induce significant chemotactic antagonism. nih.gov Although the p-fluorobenzylamide modification is structurally different, it warrants a thorough investigation into whether this compound acts as a pure agonist, a partial agonist, or even an antagonist at different FPR subtypes.

Potency Enhancement: The electron-withdrawing nature of the fluorine atom and the potential for specific interactions within the receptor binding pocket could enhance the potency of the compound compared to fMLF or its non-fluorinated benzylamide counterpart. Future studies should involve detailed dose-response analyses in various functional assays, such as calcium mobilization, superoxide (B77818) production, and chemotaxis, to quantify its potency.

Table 1: Proposed Initial Screening of this compound Activity

| Assay | Cell Line | Receptor(s) | Measured Outcome | Rationale |

| Calcium Mobilization | HEK293 cells expressing human FPR1, FPR2, and FPR3 | FPR1, FPR2, FPR3 | Intracellular Ca2+ concentration | To determine agonist/antagonist activity and potency at each FPR subtype. |

| Chemotaxis Assay | Human neutrophils | Endogenous FPRs | Directed cell migration | To assess the chemoattractant or chemorepellant properties. |

| Superoxide Production | Differentiated HL-60 cells | Endogenous FPRs | Reactive oxygen species generation | To evaluate the induction of a key inflammatory response. |

| Competitive Binding Assay | Membranes from FPR-expressing cells | FPR1, FPR2 | Displacement of a radiolabeled ligand | To determine the binding affinity (Ki) for each FPR subtype. |

Detailed Structural Biology of this compound-FPR Complexes

A fundamental understanding of the enhanced specificity and potency of this compound can only be achieved through detailed structural studies of its interaction with FPRs. While the crystal structures of FPR1 and FPR2 in complex with fMLF and other ligands have provided significant insights, the precise binding mode of this particular derivative remains unknown. nih.gov

Future research in this area should focus on:

Crystallization and Cryo-Electron Microscopy (Cryo-EM): The primary goal would be to obtain high-resolution crystal or cryo-EM structures of FPR1 and FPR2 in complex with this compound. These structures would reveal the exact orientation of the p-fluorobenzylamide moiety within the ligand-binding pocket.

Molecular Dynamics (MD) Simulations: In conjunction with structural data, MD simulations can provide a dynamic view of the ligand-receptor interactions. These simulations can help to understand the stability of the complex, the role of specific amino acid residues in binding, and the conformational changes induced in the receptor upon ligand binding.

Identification of Key Interacting Residues: The structural data will be crucial for identifying specific hydrogen bonds, hydrophobic interactions, and potential halogen bonds between the fluorine atom and the receptor. This will elucidate the structural basis for any observed changes in affinity and selectivity. It is known that the C-terminal portion of formyl peptides influences their interaction with FPR2 more significantly than with FPR1. nih.gov

Exploration of this compound in Emerging Cellular Systems and Disease Models

Beyond the classical models of neutrophil chemotaxis, the diverse roles of FPRs in various physiological and pathological processes open up new avenues for exploring the utility of this compound.

Promising areas for investigation include:

Cancer Biology: FPRs are expressed on various cancer cells and immune cells within the tumor microenvironment, where they can influence tumor growth, metastasis, and immune evasion. Investigating the effects of this compound on cancer cell migration, invasion, and the modulation of anti-tumor immune responses could reveal novel therapeutic applications.

Neuroinflammation and Neurodegenerative Diseases: FPRs are implicated in the inflammatory processes associated with neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of this compound to modulate microglial and astrocytic responses could be explored in relevant in vitro and in vivo models.

Wound Healing and Tissue Repair: FPR activation is involved in the initial inflammatory phase of wound healing. A derivative with tailored potency and selectivity could potentially be used to modulate this process, promoting more efficient tissue repair.

Development of Novel Research Tools and Probes Based on this Derivative

The unique structural feature of the p-fluorobenzylamide moiety can be leveraged to develop novel research tools for studying FPR biology.

Potential developments include:

Radiolabeled Ligands: The presence of a fluorine atom makes this compound a candidate for the development of a ¹⁸F-labeled positron emission tomography (PET) tracer. Such a tool would enable non-invasive in vivo imaging of FPR expression, which could be valuable for diagnosing and monitoring inflammatory diseases and cancers.

Fluorescent Probes: The benzylamide group can be further modified to attach fluorescent dyes. These probes could be used for a variety of in vitro applications, including fluorescence microscopy, flow cytometry, and high-throughput screening assays to identify new FPR ligands.

Photoaffinity Labels: Introduction of a photoactivatable group onto the p-fluorobenzylamide moiety could create a photoaffinity label. This would allow for the covalent labeling of the ligand-binding pocket of FPRs, facilitating the identification of interacting residues and the study of receptor structure.

Investigation of Desensitization and Deactivation Mechanisms of FPRs by this compound

Ligand-induced receptor desensitization is a crucial mechanism for regulating cellular responses to chemoattractants. The nature of the ligand can significantly influence the kinetics and extent of this process. nih.gov

Unanswered questions regarding this compound include:

Rate and Extent of Receptor Internalization: Does the p-fluorobenzylamide modification alter the rate and extent of FPR internalization compared to fMLF? This can be investigated using techniques like flow cytometry or confocal microscopy with fluorescently labeled ligands.

Receptor Phosphorylation Patterns: Ligand binding to FPRs leads to their phosphorylation by G protein-coupled receptor kinases (GRKs), which is a key step in desensitization. It would be important to determine if this compound induces a different pattern or extent of FPR phosphorylation compared to the parent compound.

Arrestin Recruitment: The recruitment of β-arrestins to the phosphorylated receptor is critical for both desensitization and the initiation of G protein-independent signaling pathways. Investigating the kinetics and efficacy of β-arrestin recruitment in response to this compound will provide insights into its signaling bias.

Understanding these mechanisms will be crucial for predicting the in vivo efficacy and potential side effects of this compound and for designing novel therapeutic agents with desired signaling properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Formyl-Met-Leu-Phe-p-fluorobenzylamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via Fmoc solid-phase peptide synthesis (SPPS) using Wang resin. Key steps include:

- Sequential coupling of Fmoc-protected amino acids (Met, Leu, Phe-p-fluorobenzylamide) under activation with HBTU/HOBt .

- Formylation of the N-terminus using formic acid/acetic anhydride (1:1 v/v) for 2 hours at room temperature .

- Cleavage from the resin with TFA/water/TIS (95:2.5:2.5) to preserve the p-fluorobenzylamide group.

- Yield optimization requires monitoring coupling efficiency via Kaiser tests and adjusting reaction times (e.g., 18–24 hours for sterically hindered residues) .

Q. How is the purity and structural integrity of this compound validated in experimental settings?

- Methodological Answer :

- Purity : Assessed via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 214 nm. Purity ≥98% is critical for reproducibility in biological assays .

- Structural Confirmation :

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF confirms molecular weight (e.g., expected [M+H]+ for C28H38N4O4S: 547.3 g/mol) .

- NMR : 1H/13C NMR in DMSO-d6 resolves formyl (δ 8.0–8.2 ppm) and p-fluorobenzylamide protons (δ 7.2–7.4 ppm) .

Q. What are the standard storage conditions to ensure compound stability?

- Methodological Answer : Store as a lyophilized powder at -20°C in airtight, light-protected vials. Reconstituted solutions in DMSO (10 mM stock) should be aliquoted and stored at -80°C to prevent freeze-thaw degradation. Stability ≥4 years under these conditions .

Advanced Research Questions

Q. How can isotopic labeling (e.g., 13C/15N) be integrated into the synthesis for advanced NMR or mechanistic studies?

- Methodological Answer :

- Use 13C/15N-enriched Fmoc-amino acids during SPPS. For example, 13C-formic acid enables selective labeling of the formyl group for tracking conformational changes in receptor binding .

- Post-synthetic labeling via reductive amination (e.g., NaBH3CN with 15N-ammonia) modifies side chains without disrupting the peptide backbone .

- Magic-angle spinning (MAS) NMR at 20 kHz resolves dynamics in membrane-bound peptide-receptor complexes .

Q. What experimental strategies resolve contradictions in reported EC50 values for neutrophil activation?

- Methodological Answer : Discrepancies arise from:

- Receptor Heterogeneity : Use primary human neutrophils (isolated via dextran sedimentation) rather than cell lines to standardize FPR1/FPR2 receptor expression .

- Assay Conditions : Compare calcium flux (Fluo-4 AM dye) vs. chemotaxis (Boyden chamber) under matched pH (7.4) and temperature (37°C) .

- Batch Variability : Pre-screen commercial batches via HPLC-MS and correlate purity with dose-response curves .

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the p-fluorobenzylamide group?

- Methodological Answer :

- Analog Synthesis : Replace p-fluorobenzylamide with p-iodo ( ), benzyl (), or methyl groups via SPPS with modified Wang resin .

- Functional Assays :

- Competitive binding assays (3H-labeled fMLF displacement) quantify affinity shifts .

- Molecular dynamics simulations (GROMACS) model hydrophobic interactions between the fluorobenzyl group and FPR1’s transmembrane domain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.